Cas no 65811-02-1 (Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]-)
65811-02-1 structure
Product Name:Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]-
CAS-nummer:65811-02-1
MF:C24H20N2O2
MW:368.427805900574
CID:397248
PubChem ID:20303273
Update Time:2025-04-19
Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]-
- 2-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline
- 2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline
- DTXSID90604854
- 65811-02-1
- SCHEMBL11417681
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- Inchi: 1S/C24H20N2O2/c25-17-13-15-18(16-14-17)27-22-10-4-1-7-19(22)20-8-2-5-11-23(20)28-24-12-6-3-9-21(24)26/h1-16H,25-26H2
- InChI-sleutel: OWDYGDPSCRQTDT-UHFFFAOYSA-N
- LACHT: O(C1C=CC=CC=1N)C1=CC=CC=C1C1=CC=CC=C1OC1C=CC(=CC=1)N
Berekende eigenschappen
- Exacte massa: 368.1526
- Monoisotopische massa: 368.152477885g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 5
- Complexiteit: 466
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 70.5Ų
Experimentele eigenschappen
- PSA: 70.5
Benzenamine, 2-[[2'-(4-aminophenoxy)[1,1'-biphenyl]-2-yl]oxy]- Gerelateerde literatuur
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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